molecular formula C23H23F3N2O2 B11035896 (1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035896
M. Wt: 416.4 g/mol
InChI Key: NSTPWNKRFTUNNG-UHFFFAOYSA-N
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Description

(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a molecular formula of C23H23F3N2O2 This compound is characterized by its unique structure, which includes a pyrroloquinoline core, an ethoxy group, and a trifluoromethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoline core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl alcohol and a suitable catalyst.

    Addition of the Trifluoromethylphenyl Imino Group: This step involves the reaction of the pyrroloquinoline core with a trifluoromethylphenyl amine derivative under specific conditions to form the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features, such as the combination of a pyrroloquinoline core, an ethoxy group, and a trifluoromethylphenyl imino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H23F3N2O2

Molecular Weight

416.4 g/mol

IUPAC Name

6-ethoxy-9,11,11-trimethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H23F3N2O2/c1-5-30-16-10-17-13(2)12-22(3,4)28-20(17)18(11-16)19(21(28)29)27-15-8-6-7-14(9-15)23(24,25)26/h6-11,13H,5,12H2,1-4H3

InChI Key

NSTPWNKRFTUNNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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